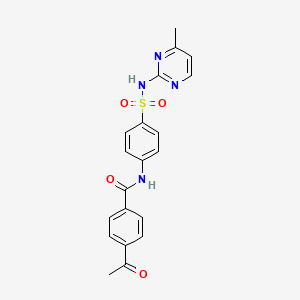

4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

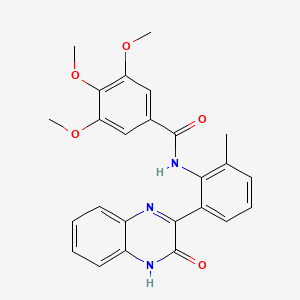

“4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide” is a chemical compound with the molecular formula C20H18N4O4S . It is also known by other names such as N-Acetylsulfamerazine, Acetylsulfamerazine, N (4)-Acetylsulfamerazine, and others .

Molecular Structure Analysis

The molecular structure of “4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide” can be represented by the InChI string: InChI=1S/C13H14N4O3S/c1-9-7-8-14-13 (15-9)17-21 (19,20)12-5-3-11 (4-6-12)16-10 (2)18/h3-8H,1-2H3, (H,16,18) (H,14,15,17) . The Canonical SMILES representation is: CC1=NC (=NC=C1)NS (=O) (=O)C2=CC=C (C=C2)NC (=O)C .Scientific Research Applications

Pharmaceutical Reference Standards

This compound is used as a reference standard in pharmaceutical testing . Reference standards are critical in ensuring the quality and safety of pharmaceutical products by providing a defined reference against which other substances can be compared.

Antiviral Applications

Sulfonamide-bearing molecules, such as this compound, constitute a class of drugs with antiviral activities . They can inhibit the replication of viruses, making them useful in the treatment of viral infections.

Anticancer Applications

This compound may also have anticancer properties . It could potentially inhibit the growth of cancer cells or induce apoptosis (programmed cell death), which is a common strategy in cancer therapy.

Anti-carbonic Anhydrase (CA) Applications

The compound could have anti-carbonic anhydrase (CA) activities . Carbonic anhydrases are enzymes that assist rapid interconversion of carbon dioxide and water into bicarbonate and protons (or vice versa), a reaction that occurs rather slowly in isolation. Inhibitors of this enzyme are used in the management of conditions like glaucoma and edema.

Diuretic Applications

As a sulfonamide derivative, this compound may have diuretic effects . Diuretics increase the amount of water and salt expelled from the body as urine.

Cyclo-oxigenase 2 (COX2) Inhibitory Applications

This compound could potentially inhibit cyclo-oxigenase 2 (COX2) . COX2 inhibitors are used to reduce inflammation and pain in conditions like arthritis.

Protease Inhibitory Applications

The compound may also have protease inhibitory activities . Protease inhibitors interfere with the function of proteases (enzymes that break down proteins and peptides), and are used in treating diseases such as HIV/AIDS and Hepatitis C.

Antibacterial Applications

Finally, this compound could have antibacterial activities . It could potentially inhibit the growth of bacteria, making it useful in the treatment of bacterial infections.

properties

IUPAC Name |

4-acetyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S/c1-13-11-12-21-20(22-13)24-29(27,28)18-9-7-17(8-10-18)23-19(26)16-5-3-15(4-6-16)14(2)25/h3-12H,1-2H3,(H,23,26)(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFGDURMUHHYQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2372200.png)

![3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride](/img/structure/B2372201.png)

![3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B2372202.png)

![N-(4-ethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2372204.png)

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B2372205.png)

![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2372209.png)

![2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372212.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide](/img/structure/B2372213.png)

![(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2372220.png)